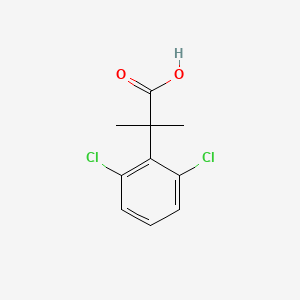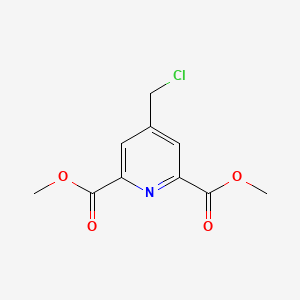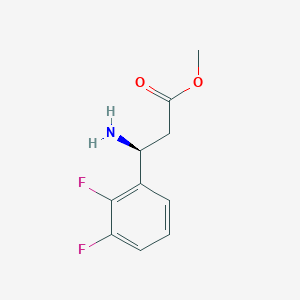
2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)isoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus with a bromophenyl substituent at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)isoindolin-1-one typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1-one scaffold, which can then be further functionalized to introduce the bromophenyl group . Another method involves the reaction of methyl 3-bromo-2-(bromomethyl)benzoate with N-Bromosuccinimide in the presence of benzoyl peroxide as a catalyst .
Industrial Production Methods
Industrial production of 2-(4-bromophenyl)isoindolin-1-one often employs solventless conditions to enhance the green chemistry aspect of the synthesis. This involves simple heating and purification methods that minimize the use of harmful solvents .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)isoindolin-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the isoindoline nucleus.
Reduction: This reaction can modify the bromophenyl substituent or the isoindoline ring.
Substitution: Commonly involves the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium iodide in acetone or Grignard reagents.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1-one derivatives, which can have different functional groups replacing the bromine atom or modifying the isoindoline ring .
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)isoindolin-1-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)isoindolin-1-one involves its interaction with specific molecular targets. Additionally, it can inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione: Another member of the isoindoline family, known for its diverse chemical reactivity and applications.
4-Bromoisoindolin-1-one: Similar in structure but lacks the phenyl substituent at the 2-position.
Uniqueness
2-(4-Bromophenyl)isoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H10BrNO |
|---|---|
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H10BrNO/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2 |
Clave InChI |
RYVFNBCWCZCHSC-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride](/img/structure/B13614795.png)

![tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate](/img/structure/B13614825.png)
![2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13614826.png)





![1-[1-(3-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13614848.png)



